molecular formula C23H26N2O3 B304074 N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide

N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide

カタログ番号 B304074
分子量: 378.5 g/mol
InChIキー: BLDHFIIDUDMQKL-PGMHBOJBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide, also known as CYT387, is a chemical compound that belongs to the class of JAK inhibitors. It was first synthesized by scientists at Cytopia Research in Australia in 2008. Since then, it has been the subject of extensive research due to its potential therapeutic applications in various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

作用機序

N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide works by inhibiting the activity of JAK1 and JAK2, which are enzymes that play a key role in the signaling pathways involved in the development and progression of various diseases. By inhibiting these enzymes, N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide blocks the activation of downstream signaling pathways, which leads to the suppression of inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide has been shown to have potent anti-inflammatory and anti-proliferative effects in vitro and in vivo. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the proliferation of various cell types, including cancer cells.

実験室実験の利点と制限

One of the main advantages of N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide is its potent anti-inflammatory and anti-proliferative effects, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide is its potential toxicity, which needs to be carefully evaluated in clinical trials.

将来の方向性

There are several future directions for the research on N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide. One of the main areas of focus is the clinical development of N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide for the treatment of myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. Another area of focus is the development of more potent and selective JAK inhibitors based on the structure of N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide. Additionally, there is a need for further research to elucidate the mechanisms of action of N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide and to identify potential biomarkers of response to the drug.

合成法

The synthesis of N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide involves a multistep process that starts with the reaction of 5-methyl-2-furfural with ethyl acrylate to form 2-(5-methyl-2-furyl)ethyl acrylate. This intermediate is then reacted with 1-cyclohexene-1-carboxylic acid to form 2-(1-cyclohexen-1-yl)ethyl 2-(5-methyl-2-furyl)vinyl ketone. The final step involves the reaction of this intermediate with benzoylisothiocyanate to form N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide.

科学的研究の応用

N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has been shown to inhibit the activity of JAK1 and JAK2, which are enzymes that play a key role in the signaling pathways involved in the development and progression of various diseases. N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide has been shown to have potent anti-inflammatory and anti-proliferative effects in vitro and in vivo, making it a promising candidate for the treatment of myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

特性

製品名

N-[1-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)-2-(5-methyl-2-furyl)vinyl]benzamide

分子式

C23H26N2O3

分子量

378.5 g/mol

IUPAC名

N-[(Z)-3-[2-(cyclohexen-1-yl)ethylamino]-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H26N2O3/c1-17-12-13-20(28-17)16-21(25-22(26)19-10-6-3-7-11-19)23(27)24-15-14-18-8-4-2-5-9-18/h3,6-8,10-13,16H,2,4-5,9,14-15H2,1H3,(H,24,27)(H,25,26)/b21-16-

InChIキー

BLDHFIIDUDMQKL-PGMHBOJBSA-N

異性体SMILES

CC1=CC=C(O1)/C=C(/C(=O)NCCC2=CCCCC2)\NC(=O)C3=CC=CC=C3

SMILES

CC1=CC=C(O1)C=C(C(=O)NCCC2=CCCCC2)NC(=O)C3=CC=CC=C3

正規SMILES

CC1=CC=C(O1)C=C(C(=O)NCCC2=CCCCC2)NC(=O)C3=CC=CC=C3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。